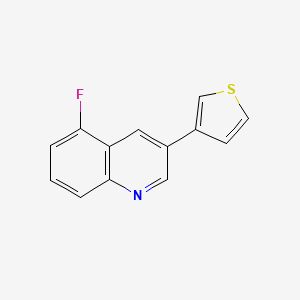

5-Fluoro-3-thiophen-3-yl-quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-3-thiophen-3-yl-quinoline is a heterocyclic compound that combines the structural features of quinoline and thiophene, with a fluorine atom at the 5-position of the quinoline ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring and the fluorine atom can significantly influence the compound’s chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-thiophen-3-yl-quinoline typically involves the construction of the quinoline and thiophene rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated quinoline . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Fluor-3-thiophen-3-yl-chinolin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiophenring kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Der Chinolinring kann zu Tetrahydrochinolin-Derivaten reduziert werden.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können für Oxidationsreaktionen verwendet werden.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohle kann zur Reduktion eingesetzt werden.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Tetrahydrochinolin-Derivate.

Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

5-Fluor-3-thiophen-3-yl-chinolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Es kann aufgrund seiner strukturellen Ähnlichkeit mit biologisch aktiven Verbindungen zur Untersuchung der Enzyminhibition und Rezeptorbindung verwendet werden.

Medizin: Potenzielle Anwendungen umfassen die Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten wie Krebs und Infektionskrankheiten.

Industrie: Es kann bei der Entwicklung organischer Halbleiter und anderer fortschrittlicher Materialien eingesetzt werden

5. Wirkmechanismus

Der Wirkmechanismus von 5-Fluor-3-thiophen-3-yl-chinolin hängt von seiner jeweiligen Anwendung ab. In der pharmazeutischen Chemie kann es durch die Bindung an bestimmte Enzyme oder Rezeptoren wirken und so deren Aktivität hemmen. Das Vorhandensein des Fluoratoms kann die Bindungsaffinität und Selektivität der Verbindung verbessern. Der Thiophenring kann auch zur Gesamtstabilität und Reaktivität der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-thiophen-3-yl-quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The thiophene ring can also contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Fluorchinolin: Ähnlich in der Struktur, aber ohne den Thiophenring.

3-Thiophen-3-yl-chinolin: Ähnlich, aber ohne das Fluoratom.

5-Fluor-2-thiophen-2-yl-chinolin: Ähnlich, aber mit dem Thiophenring an einer anderen Position.

Einzigartigkeit

5-Fluor-3-thiophen-3-yl-chinolin ist durch das kombinierte Vorhandensein des Fluoratoms und des Thiophenrings einzigartig, was seine chemischen und biologischen Eigenschaften signifikant beeinflussen kann. Diese Kombination kann die Stabilität, Reaktivität und potenzielle biologische Aktivität der Verbindung im Vergleich zu ähnlichen Verbindungen verbessern .

Eigenschaften

Molekularformel |

C13H8FNS |

|---|---|

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

5-fluoro-3-thiophen-3-ylquinoline |

InChI |

InChI=1S/C13H8FNS/c14-12-2-1-3-13-11(12)6-10(7-15-13)9-4-5-16-8-9/h1-8H |

InChI-Schlüssel |

BEVNNTNJJJWQAK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=N2)C3=CSC=C3)C(=C1)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10844747.png)